3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine
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Overview
Description
3-(4-Fluorobenzenesulfonyl)-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a fluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzenesulfonyl)-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorine atom in the fluorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-(4-Fluorobenzenesulfonyl)-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The pyridine moiety allows the compound to bind to certain proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine have similar structures and biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2,5-diones share the pyrrolidine ring and exhibit similar pharmacological properties.
Uniqueness
What sets 3-(4-fluorobenzenesulfonyl)-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine apart is the combination of the fluorobenzenesulfonyl group with the pyridine and pyrrolidine moieties. This unique structure enhances its binding affinity to target proteins and improves its solubility and stability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C19H20FN3O2S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(2-pyridin-2-ylethyl)pyrrol-2-amine |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-14(2)23(12-10-16-5-3-4-11-22-16)19(21)18(13)26(24,25)17-8-6-15(20)7-9-17/h3-9,11H,10,12,21H2,1-2H3 |
InChI Key |
WAUDVIBGWORQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CCC3=CC=CC=N3)C |
Origin of Product |
United States |
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